molecular formula C21H21F3N2O4 B2808780 (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035000-58-7

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2808780
CAS RN: 2035000-58-7
M. Wt: 422.404
InChI Key: OEVRMCWYOUQWDY-GQCTYLIASA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21F3N2O4 and its molecular weight is 422.404. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Insights

Research has focused on understanding the crystal structures and molecular arrangements of compounds with similar structural motifs, highlighting the importance of specific interactions such as π-π interactions and hydrogen bonding in determining molecular conformation and stability. For instance, studies on isomeric quinolines and enaminones have provided insights into the significance of cage-type dimers formed from intermeshing of "F"-shaped monomers and π(quinoline)⋯π(quinoline) interactions, which are crucial for the supramolecular arrangements of these compounds (de Souza et al., 2015) (Barakat et al., 2020).

Synthesis and Applications

The synthesis techniques have evolved to include one-pot methods and the use of ultrasound- and microwave-assisted synthesis, offering efficient routes to obtain compounds with desired functionalities. These methods have been leveraged to prepare compounds for evaluation as antimicrobial agents, highlighting their potential utility in developing new treatments (Ashok et al., 2014).

Optical and Electronic Properties

Compounds with structural similarities have been explored for their nonlinear optical properties and potential in opto-electronic device applications. Investigations include studies on their thermal stability, optical transparency, and second harmonic generation efficiency, which are critical parameters for their application in optical devices (Ganapayya et al., 2012) (Menezes et al., 2020).

Anticancer Activity

Additionally, the synthesis of new pyridinones and their evaluation as anticancer agents represent a significant application area. These compounds, supported with various pharmacophores, have shown moderate antitumor potential against specific tumor cell lines, underlining the importance of structural features such as bromophenyl or dimethoxyphenyl moieties in enhancing antitumor activity (Rostom et al., 2011).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4/c1-28-17-5-3-14(11-18(17)29-2)4-6-20(27)26-10-8-16(13-26)30-19-12-15(7-9-25-19)21(22,23)24/h3-7,9,11-12,16H,8,10,13H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVRMCWYOUQWDY-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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